3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine
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Overview
Description
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine typically involves multiple steps. One common route starts with the preparation of the 5-benzyl-1,3,4-thiadiazole core. This can be achieved by reacting phenylacetic acid derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropyl group via a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also features a thiadiazole ring and has shown potent anticancer activity.
5-Benzyl-1,3,4-thiadiazole derivatives: These compounds have been studied for their acetylcholinesterase inhibition properties.
Uniqueness
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine is unique due to its combination of a thiadiazole ring, a piperidine ring, and a cyclopropyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in multiple fields.
Properties
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(14-8-9-14)21-10-4-7-15(12-21)17-20-19-16(23-17)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMNFMZULVOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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